molecular formula C19H20N6O4 B2407953 N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673494-35-4

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2407953
CAS No.: 673494-35-4
M. Wt: 396.407
InChI Key: ARTKILPQJPWFQI-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a nitro group on the pyrimidine ring

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-3-29-13-10-8-12(9-11-13)21-19-23-17(20)16(25(26)27)18(24-19)22-14-6-4-5-7-15(14)28-2/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTKILPQJPWFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the nitro group and other substituents can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of ethoxy, methoxy, and nitro substituents on the pyrimidine ring

Biological Activity

N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article explores the compound's biological activity based on diverse sources, including patents and scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6O4
  • CAS Number : 673494-35-4
  • Molecular Weight : 392.41 g/mol

The compound features a pyrimidine core substituted with ethoxy and methoxy phenyl groups, along with a nitro group that is crucial for its biological activity.

  • Anti-inflammatory Activity :
    • The nitro group in the compound is known to enhance anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
    • Studies indicate that similar nitro-containing compounds can modulate the expression of pro-inflammatory cytokines like IL-1β and TNF-α, leading to reduced inflammation .
  • Antimicrobial Activity :
    • Nitro compounds are recognized for their antimicrobial properties. They exert their effects by producing reactive intermediates that can damage microbial DNA .
    • The mechanism typically involves the reduction of the nitro group to form reactive species that bind covalently to DNA, resulting in cell death .
  • Anticancer Properties :
    • Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often linked to enhanced anticancer activity due to its ability to induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of iNOS and COX-2; modulation of cytokines ,
AntimicrobialProduction of reactive intermediates damaging DNA
AnticancerInduction of apoptosis in cancer cells ,

Case Studies

  • Anti-inflammatory Efficacy :
    A study demonstrated that a related nitro-pyrimidine compound significantly reduced inflammation markers in a murine model of arthritis. The compound inhibited iNOS activity and lowered levels of TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls.
  • Cytotoxicity Against Cancer Cells :
    A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays.

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